Product packaging for Glycine, N-bromo-N-methyl- (9CI)(Cat. No.:CAS No. 147093-93-4)

Glycine, N-bromo-N-methyl- (9CI)

Cat. No.: B586611
CAS No.: 147093-93-4
M. Wt: 167.99
InChI Key: ZPGAQMYKMUKMOV-UHFFFAOYSA-N
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Description

Contextualization of N-Halo-N-Alkylamino Acids within Organic Chemistry

N-halo-N-alkylamino acids are a fascinating subclass of amino acid derivatives characterized by the presence of both a halogen and an alkyl group on the nitrogen atom of the amino acid backbone. This dual substitution creates a highly reactive and synthetically versatile functional group.

In the broader landscape of organic chemistry, these compounds are related to two important classes of reagents: N-haloamines and N-alkyl amino acids. N-haloamines, particularly N-halosuccinimides like N-bromosuccinimide (NBS), are widely recognized as effective sources of electrophilic halogens for a variety of transformations, including allylic bromination, bromohydrin formation, and the bromination of carbonyl and aromatic compounds. wikipedia.orgresearchgate.netmasterorganicchemistry.com The nitrogen-halogen (N-X) bond is polarized, rendering the halogen atom susceptible to nucleophilic attack and making these compounds potent halogenating agents. researchgate.netnih.gov

On the other hand, N-alkyl amino acids, with sarcosine (B1681465) (N-methylglycine) being the simplest example, are crucial components in peptide chemistry. monash.eduwikipedia.org N-alkylation alters the hydrogen-bonding capabilities of the peptide backbone, which can significantly enhance metabolic stability and membrane permeability of peptide-based drugs. monash.edunih.govfrontiersin.org

Glycine (B1666218), N-bromo-N-methyl- (9CI) combines these features. As an N-bromo derivative, it is expected to be a reactive species capable of acting as a bromine source. stackexchange.com As an N-methyl derivative of glycine, its core structure is a fundamental building block in the design of modified peptides and peptidomimetics known as peptoids (N-substituted glycines). nih.gov The synthesis of such compounds typically involves the careful halogenation of the corresponding N-alkyl amino acid. For instance, the reaction of an N-alkyl amino acid with a suitable brominating agent like NBS would be a logical, though potentially challenging, route to N-bromo-N-alkylamino acids. stackexchange.com The challenge lies in controlling the reaction to achieve N-bromination without inducing oxidative decarboxylation, a known side reaction for α-amino acids when treated with NBS. stackexchange.com

Significance of Glycine Modifications in Contemporary Chemical Synthesis and Chemical Biology

Modifications to the glycine structure are of paramount importance in modern chemical synthesis and chemical biology, providing access to unnatural amino acids and peptidomimetics with novel functions. Glycine is unique as it is the only non-chiral proteinogenic amino acid, making its α-carbon a prime target for introducing diverse functionalities.

One of the most significant modifications is N-alkylation, particularly N-methylation. Incorporating N-methylated amino acids like sarcosine into peptide chains is a well-established strategy to overcome the limitations of natural peptides as therapeutic agents. monash.edunih.gov N-methylation disrupts the backbone hydrogen-bonding network, which can:

Increase Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation enhances the peptide's resistance to enzymatic degradation. nih.govfrontiersin.org

Improve Membrane Permeability: The increased lipophilicity and altered conformational properties often lead to better absorption and bioavailability. monash.edu

Modulate Conformation: The restriction of backbone rotation can lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. frontiersin.orgnih.gov

Beyond N-alkylation, the development of peptoids, which are oligomers of N-substituted glycines, has opened new frontiers in materials science and drug discovery. nih.gov These molecules are designed to mimic the structure of peptides but often exhibit enhanced stability and can be synthesized with a wide array of side chains, allowing for the creation of vast and diverse chemical libraries. Computational and experimental studies on peptoids, such as those involving N-((4-bromophenyl)methyl)glycine residues, have demonstrated their capacity to self-assemble into highly ordered nanostructures like nanosheets and nanotubes, with applications in bioengineering and materials science. nih.gov

Research Trajectories and Objectives for Glycine, N-bromo-N-methyl- (9CI)

Based on a review of available scientific literature, Glycine, N-bromo-N-methyl- (9CI) does not appear to be a widely studied compound, and specific research findings on its synthesis, properties, and applications are scarce. However, based on its structure, we can outline logical research trajectories and objectives.

Synthesis and Characterization: The primary objective would be to develop a reliable synthetic route to Glycine, N-bromo-N-methyl- (9CI). A plausible approach involves the direct N-bromination of its precursor, sarcosine (N-methylglycine). This would likely involve reacting sarcosine, or an ester derivative, with a mild brominating agent such as N-bromosuccinimide (NBS) under carefully controlled, anhydrous conditions to favor N-halogenation over other potential side reactions. wikipedia.orgstackexchange.com

A Hypothetical Synthesis Scheme:

Generated code

Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry would be essential to confirm the structure and purity of the compound.

Predicted Properties: As an N-bromoamine, the compound is expected to be highly reactive and potentially unstable, making its isolation and storage challenging. acs.org Its properties would be a blend of its sarcosine backbone and the reactive N-Br bond.

PropertyPredicted Value / DescriptionBasis for Prediction
Molecular FormulaC₃H₆BrNO₂Based on structure
Molecular Weight168.00 g/molCalculated from formula
Physical StateLikely an unstable solid or oilAnalogy with other reactive N-halo compounds
ReactivityHigh; acts as an electrophilic bromine sourceCharacteristic of N-bromoamines and N-halosuccinimides wikipedia.org
StabilityLikely low; sensitive to light, heat, and moistureGeneral property of N-bromoamines acs.org

Potential Research Objectives: The primary research goal for a novel reagent like Glycine, N-bromo-N-methyl- (9CI) would be to explore its synthetic utility.

As a Site-Selective Brominating Agent: Its structure suggests it could be a valuable reagent for the targeted bromination of sensitive substrates, particularly in the context of peptide or peptoid chemistry. The N-methylglycine backbone might confer specific solubility or delivery characteristics not available with simpler reagents like NBS.

In Mechanistic Studies: The compound could serve as a model system to study the kinetics and mechanisms of bromine transfer from N-bromoamines, a class of reactions important in both synthetic organic chemistry and environmental chemistry (e.g., water disinfection). acs.org

As a Precursor for Heterocyclic Synthesis: The reactive N-Br bond, coupled with the carboxylic acid functionality, presents opportunities for intramolecular cyclization reactions to form novel nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Future research would focus on harnessing its predicted reactivity, developing protocols for its use in organic synthesis, and understanding its stability and reaction pathways.

Properties

CAS No.

147093-93-4

Molecular Formula

C3H6BrNO2

Molecular Weight

167.99

IUPAC Name

2-[bromo(methyl)amino]acetic acid

InChI

InChI=1S/C3H6BrNO2/c1-5(4)2-3(6)7/h2H2,1H3,(H,6,7)

InChI Key

ZPGAQMYKMUKMOV-UHFFFAOYSA-N

SMILES

CN(CC(=O)O)Br

Synonyms

Glycine, N-bromo-N-methyl- (9CI)

Origin of Product

United States

Elucidation of Reactivity Patterns and Reaction Mechanisms of Glycine, N Bromo N Methyl 9ci

Electrophilic and Nucleophilic Properties of the N-Bromo Group

The N-bromo group in Glycine (B1666218), N-bromo-N-methyl- (9CI) is characterized by a polarized bond where the bromine atom is electron-deficient. The nitrogen atom, being adjacent to an electron-withdrawing carbonyl group from the glycine backbone, increases the electrophilicity of the bromine atom. manac-inc.co.jp This makes the bromine atom susceptible to attack by nucleophiles.

Investigation of Radical Pathways and Intermediate Species

In addition to its electrophilic nature, the N-Br bond can undergo homolytic cleavage, especially under the influence of heat or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org This cleavage generates a bromine radical (Br•) and an N-methylglycinyl radical.

Reaction: Homolytic Cleavage

Generated code

This pathway is fundamental to the use of N-bromo compounds in radical substitution reactions, such as the Wohl-Ziegler reaction for allylic and benzylic bromination. manac-inc.co.jpwikipedia.org The bromine radical generated can abstract a hydrogen atom from a substrate to form a more stable radical intermediate, which then reacts with another molecule of the N-bromo compound or with Br₂ formed in situ to propagate a radical chain reaction. manac-inc.co.jpmasterorganicchemistry.comwinona.edu The intermediate species in these pathways are the initial bromine and N-methylglycinyl radicals, followed by substrate-derived radical intermediates.

Hydrolytic and Thermolytic Decomposition Mechanisms

The stability of N-bromo-N-methylglycine is a critical factor in its application. Studies on analogous N-chloro-α-amino acids, including N-chloro-N-methylglycine, provide insight into potential decomposition pathways. researchgate.net The decomposition of these compounds often proceeds via a concerted mechanism involving the simultaneous loss of the halogen and the carboxyl group. researchgate.net

For N-bromo-N-methylglycine, this would involve a concerted debromination and decarboxylation, leading to the formation of an imine intermediate (methanimine). This imine is unstable and would subsequently be hydrolyzed to form methylamine (B109427) and formaldehyde (B43269). The rate of this decomposition is influenced by factors such as solvent permittivity but can be independent of pH within certain ranges. researchgate.net

Proposed Decomposition Pathway:

Concerted Debromination/Decarboxylation: CH₃-N(Br)-CH₂COOH → [Transition State] → CH₃-N=CH₂ + CO₂ + HBr

Hydrolysis of Imine: CH₃-N=CH₂ + H₂O → CH₃NH₂ + HCHO

This decomposition mechanism highlights the inherent instability of the molecule under certain conditions, which must be considered during its use as a reagent.

Intramolecular and Intermolecular Rearrangement Reactions

The N-methylglycine scaffold can participate in rearrangement reactions. For example, N-allyl-N-methylglycine derivatives are known to undergo rsc.orgwikipedia.org-sigmatropic rearrangements catalyzed by isothiourea, demonstrating the structural flexibility of the amino acid portion. acs.org

While direct evidence for rearrangements involving the N-bromo group of N-bromo-N-methylglycine is scarce, analogies can be drawn. The Hofmann rearrangement, which converts a primary amide to an amine via a bromoamide intermediate, is a well-known reaction involving N-bromo compounds. wikipedia.org However, since N-bromo-N-methylglycine is derived from a secondary amine, it cannot undergo this specific type of rearrangement. Another potential rearrangement could occur in the substrate during radical bromination, where a resonance-stabilized allylic radical intermediate can lead to a mixture of regioisomeric products, a phenomenon known as allylic rearrangement. winona.edu

Kinetics and Thermodynamics of Key Transformations

Kinetic studies provide quantitative insight into the reactivity of N-bromo-N-methylglycine. The formation of N-bromoamino compounds, including N-bromosarcosine (N-bromo-N-methylglycine), from the reaction of the corresponding amino acid with N-bromosuccinimide (NBS) has been investigated. The reaction is first-order with respect to both the amino substrate and NBS. rsc.org

The rate of formation decreases as the concentration of H+ increases, indicating that the unprotonated amino group is the reactive species. rsc.orgresearchgate.net The activation enthalpies for these reactions are typically small, which is characteristic of fast processes, while the activation entropies are large and negative, suggesting a highly ordered and solvated transition state. rsc.org

Kinetic Data for the Formation of N-Bromoamino Compounds with NBS rsc.org
Amino SubstrateSecond-Order Rate Constant (k₂) at 25°C (dm³ mol⁻¹ s⁻¹)
Glycine2.7 × 10⁶
Sarcosine (B1681465) (N-methylglycine)Data indicates a fast reaction, consistent with similar substrates
Pyrrolidine4.74 × 10⁶

Kinetic studies on the decomposition of related N-chloro-α-amino acids show that the process is first-order and that the rate constants increase as the solvent's relative permittivity decreases. researchgate.net These findings suggest that the transition state for decomposition is less polar than the reactant molecule. researchgate.net

Functional Role as a Brominating Agent or Leaving Group in Organic Reactions

The primary functional role of Glycine, N-bromo-N-methyl- (9CI) is as a brominating agent. ontosight.ai Similar to other N-bromo compounds like NBS and N-bromoacetamide (NBA), it can deliver bromine through either an electrophilic or a radical mechanism, depending on the reaction conditions. manac-inc.co.jpmanac-inc.co.jp

As an Electrophilic Brominating Agent: In polar solvents, it can react with electron-rich substrates like alkenes and activated aromatic rings. manac-inc.co.jpwikipedia.org The reaction proceeds via the attack of the nucleophilic substrate on the electrophilic bromine atom. rsc.org

As a Radical Brominating Agent: In non-polar solvents and in the presence of a radical initiator, it serves as a source of bromine radicals for substitution reactions at allylic and benzylic positions. manac-inc.co.jpwikipedia.org

In contrast, its function as a leaving group is not a primary role. A leaving group is a molecular fragment that departs with a pair of electrons during heterolytic bond cleavage. wikipedia.orglibretexts.org Good leaving groups are typically weak bases, as this stabilizes the negative charge they acquire upon departure. masterorganicchemistry.com The conjugate base of N-methylglycine (sarcosinate) is a relatively strong base, making it a poor leaving group under typical substitution reaction conditions. masterorganicchemistry.comuleth.ca Therefore, while the bromine atom is readily transferred, the N-methylglycinate moiety is unlikely to function as a conventional leaving group.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and three-dimensional structure of molecules in solution. For Glycine (B1666218), N-bromo-N-methyl-, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals.

Hypothetical ¹H and ¹³C NMR Data

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
N-CH3.1 - 3.435 - 40
N-CH ₂-COOH4.0 - 4.350 - 55
-COOH 10.0 - 12.0 (broad)-
-C OOH-170 - 175

Note: This table contains hypothetical data for illustrative purposes.

To definitively assign the resonances, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be expected to show no cross-peaks, as the N-methyl and N-methylene protons are not on adjacent carbons and therefore not J-coupled. This lack of correlation would confirm their separation by the nitrogen atom.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be expected to show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal, and another cross-peak linking the N-methylene proton signals to the N-methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For Glycine, N-bromo-N-methyl-, key HMBC correlations would be anticipated between:

The N-methyl protons and the N-methylene carbon.

The N-methylene protons and the N-methyl carbon.

Both the N-methyl and N-methylene protons and the carboxyl carbon. These correlations would be crucial in piecing together the molecular backbone.

The N-Br bond in N-bromoamines can, in some cases, lead to restricted rotation or conformational isomers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide insight into such processes. If rotation around the N-CH₂ bond were slow on the NMR timescale, one might observe broadening or splitting of the methylene (B1212753) proton signals at low temperatures. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for this rotational process could be calculated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

For Glycine, N-bromo-N-methyl- (C₃H₆BrNO₂), the expected exact mass would be calculated. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da.

Hypothetical HRMS Data

IonCalculated m/z
[M(⁷⁹Br)+H]⁺167.9658
[M(⁸¹Br)+H]⁺169.9638

Note: This table contains hypothetical data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For Glycine, N-bromo-N-methyl-, predictable fragmentation pathways could include:

Loss of the bromine atom.

Decarboxylation (loss of CO₂).

Cleavage of the N-C bonds.

Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

While less common for routine structural elucidation, Isotope Ratio Mass Spectrometry (IRMS) could be used to determine the precise isotopic composition of the compound. This can be useful for sourcing studies or for mechanistic studies where isotopically labeled starting materials are used. The natural abundance ratio of ⁷⁹Br to ⁸¹Br would be a key feature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Hypothetical Vibrational Spectroscopy Data

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Signal
O-H stretch (carboxylic acid)3300-2500 (broad)Weak
C-H stretch (alkyl)2950-2850Strong
C=O stretch (carboxylic acid)1720-1700Medium
C-N stretch1250-1020Medium
N-Br stretch600-500Strong

Note: This table contains hypothetical data for illustrative purposes.

The most characteristic absorption in the IR spectrum would be the strong, broad O-H stretch of the carboxylic acid group, along with the sharp, strong carbonyl (C=O) stretch. The presence of the N-bromo group would be expected to give rise to a vibration in the lower frequency region of the spectrum, which might be more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, detailed X-ray crystallographic data for solid-state Glycine, N-bromo-N-methyl- (9CI) is not present in the surveyed scientific literature. While crystallographic studies have been conducted on related N-methylglycine (sarcosine) derivatives and various bromo-substituted organic molecules, specific single-crystal X-ray diffraction analysis of Glycine, N-bromo-N-methyl- (9CI) to determine its precise three-dimensional atomic arrangement, unit cell parameters, space group, and other crystallographic details has not been publicly reported.

Future research efforts may focus on the synthesis of suitable single crystals of Glycine, N-bromo-N-methyl- (9CI) and subsequent X-ray diffraction analysis to fill this gap in the scientific understanding of this compound. The resulting data would be crucial for computational modeling, understanding its physical properties, and for comparative studies with other halogenated amino acid derivatives.

Theoretical and Computational Investigations of Glycine, N Bromo N Methyl 9ci

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations would be instrumental in elucidating the fundamental electronic properties and energetic landscape of Glycine (B1666218), N-bromo-N-methyl- (9CI).

Density Functional Theory (DFT) would be a primary method for investigating the molecular structure and energetics of Glycine, N-bromo-N-methyl- (9CI). By applying a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), researchers could perform geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the energy of the molecule to locate its equilibrium structure.

The output of such calculations would provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations could be used to generate potential energy surfaces and reaction energy profiles, which are crucial for understanding the molecule's stability and the energy changes that occur during chemical reactions.

Hypothetical Data Table: Optimized Geometry Parameters (DFT)

Parameter Value
N-Br Bond Length (Å) Data Not Available
N-C (methyl) Bond Length (Å) Data Not Available
N-C (glycine) Bond Length (Å) Data Not Available
C=O Bond Length (Å) Data Not Available
O-H Bond Length (Å) Data Not Available
N-C-C Angle (°) Data Not Available

To achieve higher accuracy for electronic properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while more computationally intensive than DFT, provide a more rigorous treatment of electron correlation.

These calculations would yield valuable data on the electronic characteristics of Glycine, N-bromo-N-methyl- (9CI), including its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energies.

Hypothetical Data Table: Predicted Electronic Properties (Ab Initio)

Property Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling would be essential for predicting how Glycine, N-bromo-N-methyl- (9CI) behaves in chemical reactions.

To understand the kinetics of reactions involving this compound, locating and characterizing transition states is crucial. Computational methods can be used to search for the saddle points on the potential energy surface that correspond to the highest energy point along a reaction pathway. The structure of the transition state provides insight into the mechanism of the reaction.

Once a transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the rate of a reaction.

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The flexibility of the glycine backbone and the methyl group suggests that Glycine, N-bromo-N-methyl- (9CI) could exist in multiple conformations. A thorough conformational search would be necessary to identify the different stable conformers and their relative energies.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into the conformational flexibility, intramolecular interactions, and the influence of a solvent on the molecule's structure and dynamics.

In Silico Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights into their structural and electronic properties. For Glycine, N-bromo-N-methyl- (9CI), in silico methods such as Density Functional Theory (DFT) can be employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for aiding in the identification and characterization of the compound where experimental data may be scarce.

Computational approaches for predicting NMR spectra often involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. nih.govdergipark.org.tr These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions depends heavily on the chosen theoretical level, including the functional and the basis set. nih.govdergipark.org.tr

Similarly, the prediction of an infrared spectrum is achieved by calculating the vibrational frequencies of the molecule. diva-portal.orgcardiff.ac.uk After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. diva-portal.org The resulting vibrational frequencies correspond to potential absorption bands in the IR spectrum. The intensities of these bands can also be calculated, providing a more complete theoretical spectrum. cardiff.ac.uk Anharmonic corrections are sometimes applied to improve the agreement with experimental spectra, which are inherently anharmonic. nih.govfrontiersin.org

The following tables present hypothetical in silico predicted spectroscopic parameters for Glycine, N-bromo-N-methyl-. These values are representative of what would be expected from DFT calculations and are intended for illustrative purposes in the absence of published experimental or computational studies for this specific molecule.

Predicted ¹H NMR Spectral Data

The predicted proton NMR chemical shifts are influenced by the electronic environment of each hydrogen atom. The electronegative bromine and oxygen atoms are expected to cause deshielding effects, shifting the signals of nearby protons downfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₂- (Methylene protons)~3.9 - 4.2Singlet (s)
N-CH₃ (N-Methyl protons)~3.1 - 3.4Singlet (s)
-COOH (Carboxylic acid proton)~10 - 13Broad Singlet (br s)

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is predicted based on the hybridization and chemical environment of the carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be significantly downfield, while the carbons attached to the electronegative nitrogen atom will also be deshielded.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH (Carbonyl carbon)~170 - 175
-CH₂- (Methylene carbon)~55 - 60
N-CH₃ (N-Methyl carbon)~40 - 45

Predicted Key IR Absorption Bands

The predicted infrared spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic acid)~2500 - 3300Broad, Strong
C=O Stretch (Carbonyl)~1700 - 1740Strong
C-H Stretch (Aliphatic)~2850 - 3000Medium
C-N Stretch~1000 - 1250Medium
N-Br Stretch~500 - 650Medium-Weak

Applications in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block for Asymmetric Synthesis

The inherent chirality of many amino acids is a cornerstone of asymmetric synthesis. Although N-methylglycine itself is achiral, its derivatives can be employed in chiral environments to induce stereoselectivity. The application of Glycine (B1666218), N-bromo-N-methyl- as a chiral building block would likely involve its use in conjunction with chiral auxiliaries or catalysts to construct enantiomerically enriched molecules.

One potential strategy involves the stereoselective reaction of a chiral complex of Glycine, N-bromo-N-methyl- with various nucleophiles. The N-bromo group can serve as a leaving group, allowing for the introduction of a wide range of substituents. If the N-bromo derivative is coordinated to a chiral metal center, the facial selectivity of the incoming nucleophile could be controlled, leading to a specific stereoisomer. For instance, methods developed for the asymmetric synthesis of arylglycine derivatives using chiral nickel(II) or rhodium(I) catalysts with imino esters could be adapted for this purpose. organic-chemistry.orgrsc.org

Chiral Auxiliary/Catalyst Nucleophile Proposed Product Potential Diastereomeric Excess (d.e.)
Chiral Ni(II)-Schiff Base ComplexPhenylmagnesium bromideN-Methyl-N-phenylglycine derivative>95%
(S)-ProlineIndoleN-(Indol-3-yl)-N-methylglycine derivative~90%
Chiral Rhodium-DiphosphineSodium malonateAspartic acid analogue>98%
Evans' Oxazolidinone AuxiliaryThiophenolN-(Phenylthio)-N-methylglycine derivative>99%

This table presents hypothetical data based on established asymmetric synthesis methodologies.

Integration as a Reactive Intermediate in Complex Molecule Synthesis

Due to the reactivity of the N-Br bond, Glycine, N-bromo-N-methyl- is best utilized as a transient or reactive intermediate generated in situ. Its reactivity mirrors that of other N-bromo compounds, such as N-bromosuccinimide (NBS), which serve as sources of either bromine radicals (Br•) or electrophilic bromine ("Br+"). wikipedia.orgmasterorganicchemistry.com

Radical Reactions: Under photochemical or radical initiator conditions, the N-Br bond can undergo homolytic cleavage to generate a nitrogen-centered radical. This radical can participate in various transformations, such as additions to unsaturated systems. For example, its addition to an alkene could initiate a cascade cyclization to form complex heterocyclic scaffolds, a valuable strategy in natural product synthesis.

Electrophilic Reactions: In the presence of a Lewis acid or in a polar solvent, Glycine, N-bromo-N-methyl- can act as an electrophilic brominating agent. This could be harnessed for the regioselective bromination of electron-rich aromatic or heteroaromatic compounds. missouri.edu The amino acid moiety could potentially direct the bromination to a specific position through intramolecular interactions or coordination.

Strategies for Derivatization to Form Novel Chemical Entities

The derivatization of amino acids is a powerful tool for creating novel molecular structures with diverse functionalities. nih.govsigmaaldrich.com Glycine, N-bromo-N-methyl- offers two primary sites for modification: the carboxylic acid group and the reactive N-bromo bond.

The carboxylic acid can be readily converted into esters, amides, or other standard acid derivatives. The N-bromo bond, however, provides a unique handle for introducing a vast array of substituents via nucleophilic substitution. This allows for the synthesis of a library of novel N-substituted-N-methylglycine derivatives that are otherwise difficult to access. This approach is conceptually similar to the use of electrophilic glycinate (B8599266) templates for amino acid synthesis. acs.org

Nucleophile Class Example Nucleophile Reaction Type Resulting N-Substituent Potential Application
C-NucleophileOrganocuprate (R₂CuLi)AlkylationAlkyl/ArylSynthesis of unnatural amino acids
N-NucleophileAnilineAminationArylaminoSynthesis of hydrazine (B178648) derivatives
O-NucleophileSodium PhenoxideO-ArylationAryloxyFormation of novel peptide isosteres
S-NucleophileThiol (R-SH)ThiolationThioalkyl/ThioarylSynthesis of sulfur-containing peptidomimetics
P-NucleophileTriethyl phosphitePhosphonylationDiethylphosphonateCreation of enzyme inhibitors

This table illustrates potential derivatization strategies for Glycine, N-bromo-N-methyl-.

Exploration of Catalytic Applications in Bromination or Other Transformations

N-bromo reagents, particularly N-bromosuccinimide (NBS), are workhorses in organic synthesis, often used stoichiometrically for bromination. acs.orgorganic-chemistry.org However, the development of catalytic systems using N-bromo compounds is an active area of research. Glycine, N-bromo-N-methyl- could potentially function as an organocatalyst in several types of transformations.

In one catalytic cycle, it could serve as a regenerable source of electrophilic bromine for the bromination of activated substrates. nih.gov The amino acid backbone might influence the catalyst's solubility, stability, and even its stereoselectivity in prochiral substrates. Furthermore, recent studies have explored the "umpolung" or reversal of polarity of N-bromoamines, where they can act as a source for a nucleophilic bromide species. chemrxiv.org Glycine, N-bromo-N-methyl- could be investigated in such organocatalytic systems, for example, in the stereoselective dibromination of olefins. chemrxiv.org

Biomimetic Synthesis Approaches Leveraging its Amino Acid Framework

Biomimetic synthesis draws inspiration from biosynthetic pathways to construct complex molecules. nih.govresearchmap.jp N-methylated amino acids are found in various natural products, often contributing to enhanced metabolic stability or specific conformations. frontiersin.orgnih.gov

Glycine, N-bromo-N-methyl- can be viewed as a synthetic mimic of a reactive species generated by a halogenase enzyme. In nature, these enzymes perform highly selective halogenations on complex substrates. A biomimetic approach could use this N-bromo compound to install a bromine atom onto a complex scaffold, which then serves as a handle for subsequent cross-coupling or cyclization reactions. This strategy could be employed in the synthesis of alkaloids or cyclic peptides. The amino acid framework is fundamental to building peptide-like structures, and the N-bromo functionality provides a key reactive site for forging new bonds in a manner that might mimic natural biosynthetic steps, such as in domino reactions to form complex heterocyclic systems. nih.govmdpi.com

In Vitro Research on Glycine, N-bromo-N-methyl- (9CI) Remains Undocumented in Publicly Accessible Scientific Literature

A thorough review of publicly available scientific literature reveals a significant lack of published research on the chemical compound Glycine, N-bromo-N-methyl- (9CI) within the specific contexts of chemical biology and enzymology as outlined. While extensive research exists for related compounds, such as N-methylglycine (sarcosine) and other glycine derivatives, specific data concerning the in vitro investigation of Glycine, N-bromo-N-methyl- (9CI) is not available.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth discussion on the following topics for this specific compound:

Investigations in Chemical Biology and Enzymology in Vitro Research

Development of Chemical Probes for Biochemical Pathway Elucidation

Searches for this compound did not yield any specific studies, datasets, or publications that would allow for a scientifically accurate and informative article adhering to the requested structure. The scientific community has published extensively on the roles of similar molecules, for instance, N-methylglycine (sarcosine) has been studied as a glycine (B1666218) transporter-1 inhibitor and is involved in various metabolic pathways. nih.govd-nb.infonih.gov However, these findings cannot be extrapolated to Glycine, N-bromo-N-methyl- (9CI) without direct experimental evidence.

The absence of information suggests that Glycine, N-bromo-N-methyl- (9CI) may be a novel compound with limited research, a synthetic intermediate not typically studied for biological activity, or its research is not indexed in major public databases. Therefore, any attempt to generate content for the requested sections would be speculative and not based on factual, scientific evidence.

Emerging Research Directions and Future Perspectives

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)

The synthesis and handling of potentially unstable reagents like N-halo compounds can be significantly improved through the adoption of advanced synthesis technologies. Flow chemistry, for instance, offers a safer and more efficient means of generating and immediately using reactive intermediates. The continuous flow synthesis of α-halo ketones from N-protected amino acids has been successfully demonstrated, a process which mitigates the risks associated with handling hazardous reagents like diazomethane (B1218177) by generating it on-demand within a closed system. newdrugapprovals.orgnih.govacs.org This approach could be adapted for the synthesis of Glycine (B1666218), N-bromo-N-methyl- (9CI), allowing for precise control over reaction conditions and minimizing the accumulation of the potentially unstable product. A tube-in-tube reactor design, which allows for gas-liquid reactions in a continuous flow setup, could be particularly advantageous for the bromination step. newdrugapprovals.orgnih.gov

Furthermore, the principles of automated synthesis, particularly solid-phase synthesis, which are well-established for creating N-substituted glycine oligomers (peptoids), could be explored. chemistryforsustainability.orgnih.govmdpi.com An automated platform could facilitate the incorporation of N-bromo-N-methyl-glycine into larger polymeric structures, enabling the rapid generation of libraries of functional materials for screening in various applications. The sub-monomer solid-phase synthesis of peptoids typically involves iterative acylation and displacement reactions, and the integration of a bromination step would be a novel extension of this methodology. chemistryforsustainability.orgmdpi.com

Exploration of Novel Reactivity Patterns under Non-Standard Conditions

The N-bromo bond in Glycine, N-bromo-N-methyl- (9CI) is a key functional group that is ripe for exploration under non-standard reaction conditions. Photochemistry, for example, could unlock unique reactivity pathways. The photodecomposition of N-bromosuccinimide (NBS) is known to generate a succinimidyl radical, which can participate in various addition and abstraction reactions. cdnsciencepub.com Similarly, photolysis of Glycine, N-bromo-N-methyl- (9CI) could generate a corresponding N-centered radical, which could be harnessed for novel carbon-carbon and carbon-heteroatom bond formations. The reactivity of such a radical could be tuned by controlling the wavelength of light and the presence of photosensitizers or radical traps.

The behavior of N-halo-α-amino acids under thermal and basic conditions also warrants further investigation. Studies on the decomposition of N-chloro and N-bromo derivatives of glycine and sarcosine (B1681465) in alkaline medium have shown a first-order dependence on both the N-halo-α-amino acid and the hydroxide (B78521) ion concentration. researchgate.net Understanding the decomposition pathways and kinetics of Glycine, N-bromo-N-methyl- (9CI) under various pH and temperature regimes is crucial for its application as a synthetic intermediate. It is known that thermolysis of related hydrobromide salts can lead to complex decomposition mixtures at elevated temperatures. rsc.org

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on Glycine, N-bromo-N-methyl- (9CI) should focus on developing more sustainable and environmentally benign synthetic methods. This includes the use of greener solvents, ideally water, and the development of catalytic and atom-economical reactions. The synthesis of N-substituted glycine derivatives has been demonstrated in water, which is a significant step towards a more sustainable process. nih.govacs.org

The development of catalytic C-H activation methods for the direct functionalization of glycine derivatives represents a highly atom-economical approach that avoids the use of pre-functionalized substrates. rsc.org Furthermore, replacing hazardous halogenating agents with safer alternatives is a key goal in green chemistry. rsc.org Research into enzymatic halogenation, using enzymes like tryptophan halogenases, could provide a highly selective and environmentally friendly route to N-halogenated amino acids and peptides, although their substrate scope would need to be expanded to include N-alkylated glycines. nih.gov

Potential in Advanced Materials Science Research (e.g., functional polymers, sensors)

N-substituted glycine oligomers, also known as polypeptoids, are a class of biomimetic polymers with a wide range of potential applications due to their tunable properties and resistance to proteolytic degradation. nih.govnih.gov Glycine, N-bromo-N-methyl- (9CI) could serve as a valuable monomer for the synthesis of functional polypeptoids. The N-bromo group can act as a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups through nucleophilic substitution or radical-based reactions. This would enable the creation of functional polymer brushes and other advanced materials with tailored properties for applications such as non-fouling surfaces and drug delivery vehicles. nih.govresearchgate.net

The development of sensors based on functionalized organic molecules is another promising area of research. Porphyrin-peptoid conjugates have been designed for use in energy transfer systems, and the ability to precisely modify the peptoid backbone is crucial for controlling inter-chromophore interactions. mdpi.com The incorporation of Glycine, N-bromo-N-methyl- (9CI) into such structures could provide a convenient point for attaching signaling moieties or recognition elements. Furthermore, amino acid-functionalized materials are being explored as precursors for metal-free electrocatalysts and sensor arrays for the detection of amino acid derivatives. researchgate.netd-nb.info The unique electronic properties imparted by the N-bromo-N-methyl substitution could be exploited in the design of novel sensor platforms.

Unresolved Questions and Challenges in Substituted Glycine Chemistry

Despite the promising future directions, several unresolved questions and challenges remain in the chemistry of substituted glycines, particularly for reactive species like Glycine, N-bromo-N-methyl- (9CI).

A primary challenge is the synthesis and long-term stability of the compound itself. N-halo compounds are known to be reactive and can decompose over time, especially in the presence of light, heat, or nucleophiles. researchgate.netrsc.org Developing robust protocols for its synthesis, purification, and storage is essential for its widespread use.

Controlling the regioselectivity and preventing side reactions during the synthesis of N-methylated amino acids is another significant hurdle. Traditional methods often suffer from over-methylation or racemization. monash.eduresearchgate.net While newer methods have been developed, their applicability to a wide range of substrates, including those with reactive N-bromo groups, needs to be established.

Furthermore, the precise control over the reactivity of the N-bromo bond is a key challenge. Selectively harnessing its potential for radical or ionic chemistry while avoiding unwanted decomposition pathways will require a detailed understanding of its reaction mechanisms under various conditions. The influence of the N-methyl group on the reactivity and stability of the N-bromo bond compared to unsubstituted N-bromoglycine is an area that requires further investigation.

Finally, the translation of promising laboratory-scale syntheses and applications to larger, industrial-scale processes presents its own set of challenges, including cost-effectiveness, safety, and scalability. Addressing these challenges will be crucial for realizing the full potential of Glycine, N-bromo-N-methyl- (9CI) in both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-bromo-N-methyl glycine derivatives, and how can side reactions be minimized?

  • Methodological Answer : Use stepwise bromination and methylation under controlled conditions. For bromination, employ bromoacetylating agents (e.g., bromoacetyl chloride) in anhydrous solvents like dichloromethane at 0–5°C to reduce hydrolysis . Methylation can be achieved using methyl iodide in the presence of a base (e.g., K₂CO₃). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Side products like over-brominated species can be minimized by stoichiometric control of reagents .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of N-bromo-N-methyl glycine derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl and bromo groups). Chemical shifts for N–Br appear downfield (~3.5–4.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF) verifies molecular ions and fragmentation patterns. For example, bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) aids identification .
  • Infrared (IR) Spectroscopy : Detect functional groups like C=O (1700–1750 cm⁻¹) and N–Br (500–600 cm⁻¹) .

Q. How can researchers assess the stability of N-bromo-N-methyl glycine under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC with UV detection (e.g., 254 nm for aromatic byproducts) . For photostability, use ICH Q1B guidelines with a xenon lamp. Quantify degradation products and calculate half-life using kinetic models .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for the reactivity of N-bromo-N-methyl glycine in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and reaction pathways. Software like Gaussian or ORCA can predict activation energies for bromine displacement by nucleophiles (e.g., amines). Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the conductor-like polarizable continuum model (CPCM) . Validate computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Q. How do researchers resolve contradictions in reported biological activities of brominated glycine derivatives?

  • Methodological Answer : Design comparative assays under standardized conditions. For example:

  • Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values against target enzymes (e.g., proteases).
  • Cell-Based Assays : Test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with controls for membrane permeability.
  • Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies mitigate halogen exchange or debromination during functionalization of N-bromo-N-methyl glycine?

  • Methodological Answer : Avoid strong bases or nucleophiles (e.g., thiols) that promote Br⁻ elimination. Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation. Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediate species. Post-reaction, quench unreacted brominating agents with sodium thiosulfate to prevent side reactions .

Data Analysis and Experimental Design

Q. How to design a robust experimental framework for studying structure-activity relationships (SAR) in brominated glycine analogs?

  • Methodological Answer : Apply the PICO framework :

  • Population : Target enzymes or cell lines (e.g., cancer vs. normal cells).
  • Intervention : Varied substituents (e.g., methyl, bromo, aryl groups).
  • Comparison : Reference compounds (e.g., non-brominated glycine derivatives).
  • Outcome : Quantitative metrics (e.g., IC₅₀, EC₅₀).
    Use multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity .

Q. What are common pitfalls in interpreting mass spectral data for halogenated glycine derivatives?

  • Methodological Answer :

  • Isotopic Patterns : Misinterpretation of ⁷⁹Br/⁸¹Br peaks as impurities. Use software (e.g., Xcalibur) to simulate isotopic distributions.
  • In-Source Fragmentation : Degradation during ionization (e.g., loss of Br⁻). Confirm with softer ionization methods like electrospray ionization (ESI) .
  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺) may obscure molecular ions. Add ammonium formate to suppress adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.